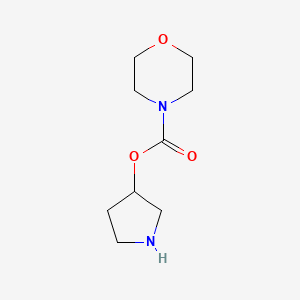

Pyrrolidin-3-yl morpholine-4-carboxylate

Description

Properties

CAS No. |

1527962-31-7 |

|---|---|

Molecular Formula |

C9H16N2O3 |

Molecular Weight |

200.23 g/mol |

IUPAC Name |

pyrrolidin-3-yl morpholine-4-carboxylate |

InChI |

InChI=1S/C9H16N2O3/c12-9(11-3-5-13-6-4-11)14-8-1-2-10-7-8/h8,10H,1-7H2 |

InChI Key |

SGNKCGSEEBGHBJ-UHFFFAOYSA-N |

SMILES |

C1CNCC1OC(=O)N2CCOCC2 |

Canonical SMILES |

C1CNCC1OC(=O)N2CCOCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

Pharmacological and Functional Differences

- Pyrrolidin-3-yl morpholine-4-carboxylate : Designed for BACE1 inhibition , leveraging the pyrrolidine ring’s amine group for enzyme interaction and the morpholine group for improved pharmacokinetics .

- A649557: The benzoic acid group may enhance binding to polar enzyme pockets, while the Boc-protection likely stabilizes the compound during synthesis or transport.

- This modification could alter target selectivity compared to the parent compound .

- A655862 : The bromine and isothiazole groups suggest utility in halogen-bonding interactions or as a scaffold for kinase inhibitors, but its biological targets remain unspecified .

Recommendations :

- Conduct head-to-head enzymatic assays to quantify BACE1 inhibition potency.

- Explore metabolic stability studies (e.g., microsomal assays) to assess hydrolytic susceptibility.

Preparation Methods

General Synthetic Strategies

The preparation of pyrrolidin-3-yl morpholine-4-carboxylate typically involves:

- Formation of the pyrrolidine ring system.

- Introduction of the morpholine-4-carboxylate moiety.

- Coupling via amide or ester bond formation.

- Use of protecting groups such as t-butoxycarbonyl (Boc) to control reactivity and selectivity.

Detailed Preparation Methods

Boc-Protected Pyrrolidine Derivative Route

- Starting from pyrrolidine-2-carboxylate derivatives protected with Boc groups.

- Selective functionalization at the 3-position of the pyrrolidine ring.

- Coupling with morpholine-4-carboxylic acid or its activated derivatives.

- This method benefits from stereoselective control, often using Evans' method to enhance yield (63-67%) and optical purity.

Direct Coupling Using Coupling Agents

- Reaction of pyrrolidin-3-yl amines with morpholine-4-carboxylic acid derivatives.

- Use of coupling reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to facilitate amide bond formation.

- Conditions typically involve mild bases and solvents like DMF or acetonitrile.

- This approach avoids hazardous intermediates and allows for efficient bond formation.

Multi-Step Synthesis via Intermediate Formation

- Initial synthesis of substituted pyrrolidine or morpholine intermediates.

- Functional group transformations including:

- Reductive amination.

- Carboxylation.

- Protection/deprotection cycles.

- Final coupling step to form the pyrrolidin-3-yl morpholine-4-carboxylate.

- Purification via silica gel chromatography or preparative HPLC to ensure high purity.

Representative Experimental Procedure (Adapted from Literature)

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Pyrrolidine derivative + Boc anhydride | Protection of amine group with Boc | Boc-protected pyrrolidine intermediate |

| 2 | Formaldehyde, formic acid, acetonitrile, 70°C, 14 h | Functionalization at 3-position via Mannich-type reaction | Selective substitution at 3-position |

| 3 | Morpholine-4-carboxylic acid + HATU + base (e.g., DIPEA) | Coupling reaction to form amide bond | Formation of pyrrolidin-3-yl morpholine-4-carboxylate |

| 4 | Acidic deprotection (e.g., TFA) | Removal of Boc protecting group | Final target compound |

| 5 | Purification by chromatography | Isolation of pure compound | High purity product (>95%) |

Analytical and Purification Considerations

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Boc-protected pyrrolidine route | Stereoselective, uses Boc protection | High yield, optical purity | Multi-step, requires protection/deprotection |

| Direct coupling with HATU | Efficient amide bond formation | Avoids hazardous intermediates | Requires expensive coupling agents |

| Multi-step intermediate synthesis | Functional group transformations, flexible | Versatile, allows complex modifications | Longer synthesis time, multiple purifications |

Research Findings and Improvements

- The Evans method for stereoselective synthesis has significantly improved yields and selectivity in pyrrolidine derivatives synthesis.

- Avoidance of explosive azide intermediates enhances safety and scalability.

- Use of modern coupling reagents like HATU facilitates efficient bond formation under mild conditions.

- Recent synthetic protocols emphasize greener solvents and milder conditions to improve environmental and operational safety.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Pyrrolidin-3-yl morpholine-4-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. A general approach includes:

- Step 1 : Formation of the pyrrolidine backbone via cyclization of a precursor amine with a carbonyl compound.

- Step 2 : Introduction of the morpholine-4-carboxylate moiety via esterification or coupling reactions (e.g., using coupling agents like DCC).

- Step 3 : Purification via column chromatography or recrystallization to isolate the target compound .

- Key Reagents : Morpholine derivatives, activated esters (e.g., tert-butyloxycarbonyl), and polar aprotic solvents (e.g., DMF) .

Q. Which analytical techniques are critical for characterizing Pyrrolidin-3-yl morpholine-4-carboxylate?

- Methodological Answer :

- NMR Spectroscopy : Confirm structural integrity (e.g., δ ~3.5–4.5 ppm for morpholine protons, δ ~1.5–2.5 ppm for pyrrolidine protons) .

- Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion) .

- HPLC : Assess purity (>95% by reverse-phase C18 column, using acetonitrile/water gradients) .

- X-ray Crystallography : Resolve stereochemistry for chiral centers (if applicable) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in the synthesis of Pyrrolidin-3-yl morpholine-4-carboxylate?

- Methodological Answer :

- Temperature Control : Maintain 0–5°C during sensitive steps (e.g., acylation) to minimize side reactions .

- Solvent Selection : Use anhydrous DMF or THF to enhance reagent solubility and reaction efficiency .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .

- Byproduct Mitigation : Employ scavengers (e.g., polymer-bound reagents) to remove excess coupling agents .

Q. How should researchers address contradictions between solubility data and observed bioactivity in vitro?

- Methodological Answer :

- Solubility Profiling : Test in multiple solvents (e.g., DMSO, ethanol, PBS) using nephelometry or UV-Vis spectroscopy .

- Bioactivity Assays : Use solubilizing agents (e.g., cyclodextrins) in cell-based assays to reconcile discrepancies .

- Molecular Dynamics Simulations : Predict solvation effects and membrane permeability to explain activity variations .

Q. What strategies are effective for studying structure-activity relationships (SAR) of Pyrrolidin-3-yl morpholine-4-carboxylate derivatives?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified substituents (e.g., halogenation of the phenyl ring) and compare bioactivity .

- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinities for enzyme targets (e.g., kinases) .

- Pharmacophore Mapping : Identify critical functional groups (e.g., ester linkage, morpholine ring) using QSAR models .

Key Physicochemical Properties (Representative Data)

| Property | Value/Description | Source Compound | Reference |

|---|---|---|---|

| Molecular Weight | ~255.3 g/mol (calculated) | Morpholine-4-carboxylate | |

| Solubility | Soluble in DMSO, ethanol; insoluble in water | Analog in | |

| Stability | Stable at −20°C; hydrolyzes in acidic conditions | Tert-butyl analogs | |

| Key Functional Groups | Ester, pyrrolidine, morpholine | Structural analogs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.